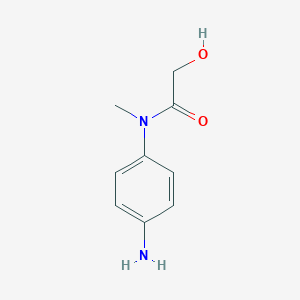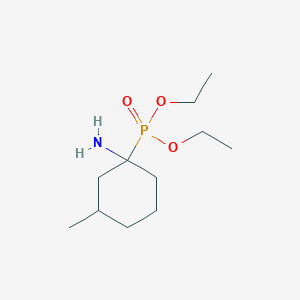
Phosphonic acid, (1-amino-3-methylcyclohexyl)-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (1-amino-3-methylcyclohexyl)-, diethyl ester is a chemical compound with a unique structure that includes a phosphonic acid group, an amino group, and a cyclohexyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-amino-3-methylcyclohexyl)-, diethyl ester typically involves the reaction of diethyl phosphite with a suitable cyclohexylamine derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Diethyl phosphite and 1-amino-3-methylcyclohexylamine.
Reaction Conditions: The reaction is typically carried out in an alcohol solvent at elevated temperatures.
Product Isolation: The product is isolated by removing the solvent and purifying the compound through techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, (1-amino-3-methylcyclohexyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted cyclohexyl compounds.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (1-amino-3-methylcyclohexyl)-, diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a potential drug candidate.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of phosphonic acid, (1-amino-3-methylcyclohexyl)-, diethyl ester involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it a potent inhibitor of metalloproteases. Additionally, the amino group can interact with various biological targets, influencing enzyme activity and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphonic acid, (1-amino-3-methylcyclohexyl)-: This compound lacks the diethyl ester group but shares similar chemical properties.
Cyclohexylphosphonic acid: A simpler analog with a cyclohexyl ring and a phosphonic acid group.
Aminomethylphosphonic acid: Contains an amino group and a phosphonic acid group but lacks the cyclohexyl ring.
Uniqueness
Phosphonic acid, (1-amino-3-methylcyclohexyl)-, diethyl ester is unique due to the presence of both the cyclohexyl ring and the diethyl ester group. This combination imparts distinct chemical properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
653593-84-1 |
|---|---|
Molekularformel |
C11H24NO3P |
Molekulargewicht |
249.29 g/mol |
IUPAC-Name |
1-diethoxyphosphoryl-3-methylcyclohexan-1-amine |
InChI |
InChI=1S/C11H24NO3P/c1-4-14-16(13,15-5-2)11(12)8-6-7-10(3)9-11/h10H,4-9,12H2,1-3H3 |
InChI-Schlüssel |
GGBYVIPLEGCQJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1(CCCC(C1)C)N)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


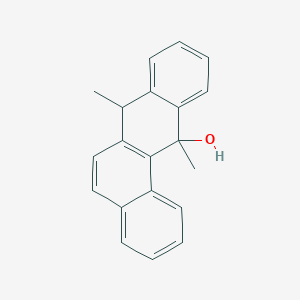
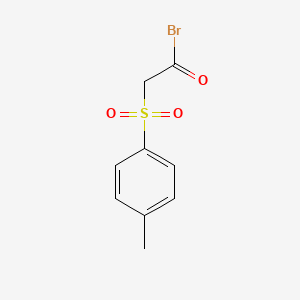
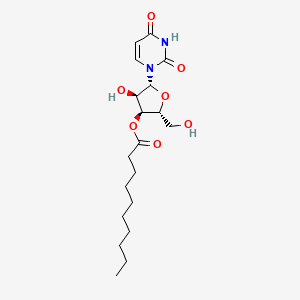
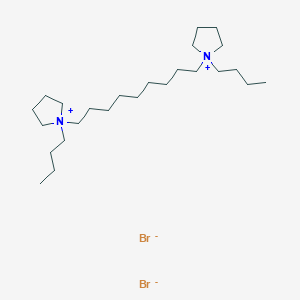
![1-(1H-Benzimidazol-2-yl)-3-phenyl-1H-pyridazino[3,4-b]indole](/img/structure/B12534075.png)

![Diethyl [2-oxo-2-(pyridin-2-yl)ethyl]propanedioate](/img/structure/B12534097.png)


![3-Quinolinecarboxamide, N-[1-(phenylmethyl)cyclohexyl]-](/img/structure/B12534113.png)
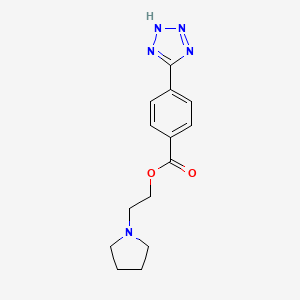
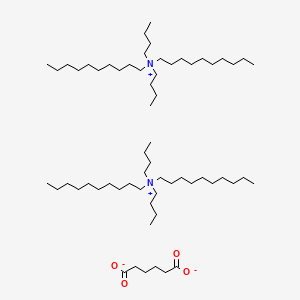
![1,3-Propanediol, 2-[(aminomethyl)amino]-](/img/structure/B12534134.png)
